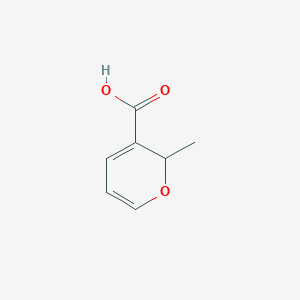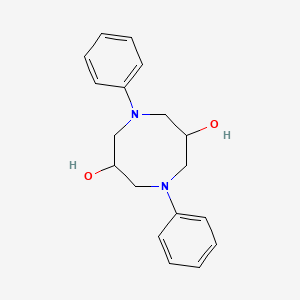
1,5-Diphenyl-1,5-diazocane-3,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diphenyl-1,5-diazocane-3,7-diol is a chemical compound with the molecular formula C20H20N2O2 . It consists of two phenyl groups attached to a diazocane ring with hydroxyl groups at positions 3 and 7 . This compound is not commonly found in nature and is typically synthesized in the laboratory for research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-1,5-diazocane-3,7-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The phenyl groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups onto the phenyl rings .
Scientific Research Applications
1,5-Diphenyl-1,5-diazocane-3,7-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5-Diphenyl-1,5-diazocane-3,7-diol involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, influencing their activity and leading to specific biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
1,5-Diazacyclooctane: An organic compound with a similar diazocane ring structure but without the phenyl groups.
4,5-Diphenyl-imidazol-1,2,3-triazole: A compound with phenyl groups and a different ring structure, used for its biological activities.
Uniqueness
1,5-Diphenyl-1,5-diazocane-3,7-diol is unique due to the presence of both phenyl groups and hydroxyl groups on the diazocane ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5360-74-7 |
|---|---|
Molecular Formula |
C18H22N2O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1,5-diphenyl-1,5-diazocane-3,7-diol |
InChI |
InChI=1S/C18H22N2O2/c21-17-11-19(15-7-3-1-4-8-15)12-18(22)14-20(13-17)16-9-5-2-6-10-16/h1-10,17-18,21-22H,11-14H2 |
InChI Key |
UURZKDKKSVJJEH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(CC(CN1C2=CC=CC=C2)O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


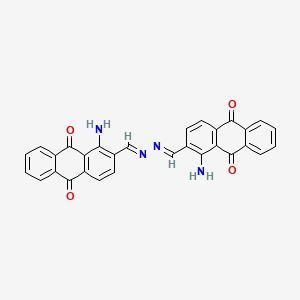
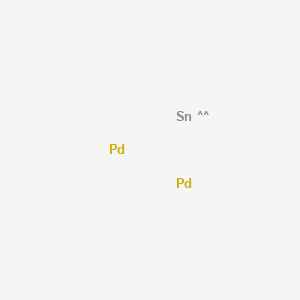
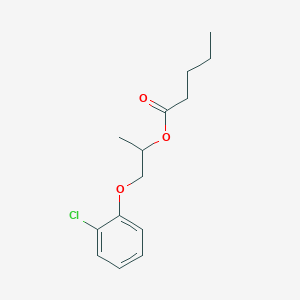
![2'H-Spiro[1,3-dioxolane-2,3'-quinolin]-2'-one](/img/structure/B14728581.png)
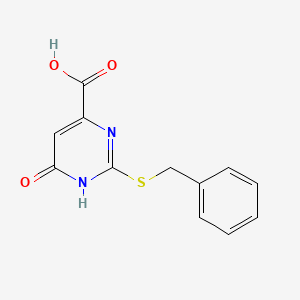
![6-Acetyl-3a,5a-dimethyltetradecahydrodicyclopenta[a,f]naphthalen-2(1h)-one](/img/structure/B14728587.png)
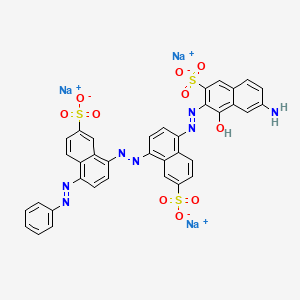
![Diethyl[(4-methylphenyl)amino]propanedioate](/img/structure/B14728592.png)

![5-Amino-5-[(dimethylamino)methyl]pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B14728604.png)
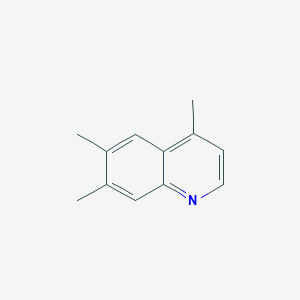
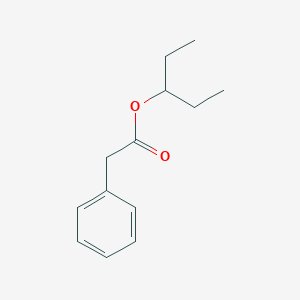
![[5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14728617.png)
